N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethylbutanamide
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Description
“N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-ethylbutanamide” is a chemical compound that belongs to the class of pyrazolo[3,4-d]pyrimidin-4-ones . These compounds have been synthesized as a result of a series of transformations including hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates, cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones, and treatment of the latter with substituted anilines .
Synthesis Analysis
The synthesis of these compounds involves a series of transformations. The process starts with the hydrolysis of ethyl 5-amino-1H-pyrazole-4-carboxylates. This is followed by the cyclization of the carboxylic acids thus obtained to pyrazolo[3,4-d][1,3]oxazin-4(1H)-ones. The final step involves treating the latter with substituted anilines . Some compounds were synthesized under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .Molecular Structure Analysis
The molecular structure of these compounds is characterized by a pyrazolo[3,4-d]pyrimidin-4-one core. This core is fused with a 3,4-dimethylphenyl group and an ethylbutanamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include hydrolysis, cyclization, and substitution reactions . The exact details of these reactions are not available in the retrieved resources.Scientific Research Applications
Synthesis of Heterocyclic Compounds
Researchers have developed methods to synthesize heterocyclic compounds involving pyrimidine and pyrazole moieties, which have been evaluated for their insecticidal and antibacterial potential. For instance, compounds prepared by cyclocondensation showed activity against Pseudococcidae insects and selected microorganisms, indicating their potential in pest control and as antibacterial agents (Deohate & Palaspagar, 2020).
Antimicrobial and Anticancer Agents
Novel pyrazole derivatives, including pyrazolo[4,3-d]-pyrimidine derivatives, have been synthesized and characterized, showing significant in vitro antimicrobial and anticancer activities. Some compounds outperformed reference drugs like doxorubicin in anticancer activity, highlighting their potential as therapeutic agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Novel Heterocyclic Compounds with Antibacterial Activity
The synthesis of new heterocyclic compounds containing a sulfonamido moiety aimed at antibacterial applications demonstrated that several synthesized compounds exhibit high antibacterial activities. This research contributes to the development of new antibacterial agents to combat resistant strains of bacteria (Azab, Youssef, & El-Bordany, 2013).
Anti-inflammatory and Anti-ulcerogenic Properties
Pyrazolo[1,5-a]pyrimidin-7-ones have been synthesized and evaluated for their anti-inflammatory properties. Modifications to the parent compound structure resulted in derivatives with high activity and therapeutic indexes, notably without ulcerogenic activity, suggesting their potential as safer anti-inflammatory drugs (Auzzi, Bruni, Cecchi, Costanzo, Vettori, Pirisino, Corrias, Ignesti, Banchelli, & Raimondi, 1983).
Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives
The synthesis of pyrazolo[3,4-d][1,3]oxazin-4-one derivatives and their reaction with various reagents produced pyrazolo[3,4-d]pyrimidin-4-ones with significant antitumor activity against human breast adenocarcinoma cell lines. This research underscores the potential of these compounds in cancer therapy (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-ethylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-5-14(6-2)18(25)22-23-11-20-17-16(19(23)26)10-21-24(17)15-8-7-12(3)13(4)9-15/h7-11,14H,5-6H2,1-4H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZRWCJNTUDZPTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NN1C=NC2=C(C1=O)C=NN2C3=CC(=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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